molecular formula C22H27N3O4 B15021358 4-methoxybenzyl (2E)-2-(4-oxo-4-{[4-(propan-2-yl)phenyl]amino}butan-2-ylidene)hydrazinecarboxylate

4-methoxybenzyl (2E)-2-(4-oxo-4-{[4-(propan-2-yl)phenyl]amino}butan-2-ylidene)hydrazinecarboxylate

Katalognummer: B15021358
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: MLBMOGUMNNSDJJ-LFVJCYFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxybenzyl (2E)-2-(4-oxo-4-{[4-(propan-2-yl)phenyl]amino}butan-2-ylidene)hydrazinecarboxylate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in multiple chemical reactions and pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybenzyl (2E)-2-(4-oxo-4-{[4-(propan-2-yl)phenyl]amino}butan-2-ylidene)hydrazinecarboxylate likely involves multiple steps, including the formation of hydrazinecarboxylate and subsequent reactions to introduce the methoxybenzyl and other functional groups. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxybenzyl or hydrazinecarboxylate groups.

    Reduction: Reduction reactions could target the carbonyl groups within the compound.

    Substitution: Various substitution reactions might occur, particularly involving the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound could be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

Biology

Medicine

In medicine, the compound could be investigated for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

Industry

Industrial applications might involve its use in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Wirkmechanismus

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methoxybenzyl hydrazinecarboxylate: A simpler analog that might share some chemical properties.

    (2E)-2-(4-oxo-4-{[4-(propan-2-yl)phenyl]amino}butan-2-ylidene)hydrazinecarboxylate: Another related compound with a similar core structure.

Uniqueness

4-methoxybenzyl (2E)-2-(4-oxo-4-{[4-(propan-2-yl)phenyl]amino}butan-2-ylidene)hydrazinecarboxylate’s uniqueness lies in its specific combination of functional groups, which may confer unique reactivity and biological activity.

Eigenschaften

Molekularformel

C22H27N3O4

Molekulargewicht

397.5 g/mol

IUPAC-Name

(4-methoxyphenyl)methyl N-[(E)-[4-oxo-4-(4-propan-2-ylanilino)butan-2-ylidene]amino]carbamate

InChI

InChI=1S/C22H27N3O4/c1-15(2)18-7-9-19(10-8-18)23-21(26)13-16(3)24-25-22(27)29-14-17-5-11-20(28-4)12-6-17/h5-12,15H,13-14H2,1-4H3,(H,23,26)(H,25,27)/b24-16+

InChI-Schlüssel

MLBMOGUMNNSDJJ-LFVJCYFKSA-N

Isomerische SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)OCC2=CC=C(C=C2)OC)/C

Kanonische SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC(=NNC(=O)OCC2=CC=C(C=C2)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.